MP-010 Extends Survival in SOD1ᴳ⁹³ᴬ ALS Mice, in Contrast to Riluzole Which Shows No Lifespan Benefit
MP-010 treatment significantly extended lifespan in SOD1ᴳ⁹³ᴬ ALS mice by an average of 10 days compared to vehicle, with mean survival increasing from 132 ± 8.35 days (vehicle) to 139 ± 10.92 days (MP-010, 61 mg·kg⁻¹·day⁻¹, chronic oral administration) [1]. By contrast, riluzole—the only FDA-approved ALS drug available at the time of these studies—showed no significant benefit on lifespan in the same SOD1ᴳ⁹³ᴬ transgenic mouse model when tested across multiple independent studies, nor any significant impact on decline in motor performance as assessed by rotarod and stride length analysis [2].
| Evidence Dimension | Survival extension in SOD1ᴳ⁹³ᴬ ALS mouse model (mean lifespan prolongation vs. vehicle) |
|---|---|
| Target Compound Data | ~10 days extension; mean survival 139 ± 10.92 days (MP-010) vs. 132 ± 8.35 days (vehicle); 61 mg·kg⁻¹·day⁻¹ oral [1] |
| Comparator Or Baseline | Riluzole: no significant lifespan benefit in SOD1ᴳ⁹³ᴬ mice; no significant impact on rotarod performance or stride length [2] |
| Quantified Difference | MP-010: ~7.5% (10-day) lifespan extension (p<0.05 vs. vehicle) [1]. Riluzole: 0% significant extension [2]. |
| Conditions | SOD1ᴳ⁹³ᴬ transgenic mouse model; MP-010 administered chronically in drinking water at 61 mg·kg⁻¹·day⁻¹; riluzole dosed via drinking water at concentrations achieving reported therapeutic plasma levels. |
Why This Matters
A survival endpoint is the gold-standard regulatory benchmark for ALS preclinical efficacy; MP-010 provides a quantifiable survival advantage not achieved by the standard-of-care drug riluzole in the same model.
- [1] Moreno-Martinez L, Gaja-Capdevila N, Mosqueira-Martin L, et al. Novel FKBP prolyl isomerase 1A (FKBP12) ligand promotes functional improvement in SOD1ᴳ⁹³ᴬ amyotrophic lateral sclerosis (ALS) mice. British Journal of Pharmacology. 2025;182(11):2466-2486. doi:10.1111/bph.17448 View Source
- [2] Hogg MC, Halang L, Woods I, et al. Riluzole does not improve lifespan or motor function in three ALS mouse models. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. 2018;19(3-4):209-218. doi:10.1080/21678421.2017.1418001 View Source
